molecular formula C15H16N2O B1532496 Piperidin-4-YL-quinolin-3-YL-methanone CAS No. 1073944-16-7

Piperidin-4-YL-quinolin-3-YL-methanone

Cat. No. B1532496
M. Wt: 240.3 g/mol
InChI Key: BASMSMZLIAYPFC-UHFFFAOYSA-N
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Description

“Piperidin-4-YL-quinolin-3-YL-methanone” is an organic compound . It belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “Piperidin-4-YL-quinolin-3-YL-methanone” is represented by the linear formula C15H16N2O . Its InChI Code is 1S/C15H16N2O/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13/h1-4,9-11,16H,5-8H2 .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

“Piperidin-4-YL-quinolin-3-YL-methanone” has a molecular weight of 240.3 . It is an orange solid .

Scientific Research Applications

Anticancer Properties

  • Breast Cancer Models : RM-581, a derivative of Piperidin-4-YL-quinolin-3-YL-methanone, demonstrated potent cytotoxic activity in breast cancer MCF-7 cell culture and blocked tumor growth in a mouse xenograft model of breast cancer, with increased metabolic stability and selectivity over normal cells (Perreault et al., 2017).
  • Antileukemic Activity : Certain derivatives showed significant antiproliferative activity against human leukemia cells, with the potential to induce apoptosis (Vinaya et al., 2011).

Antimicrobial Activity

  • Anti-tubercular Potential : Mefloquine derivatives of Piperidin-4-YL-quinolin-3-YL-methanone exhibited important anti-tubercular activities, as indicated by minimum inhibitory concentrations in in vitro assays against M. tuberculosis (Wardell et al., 2011).
  • Antibacterial and Antifungal Properties : Various oxime derivatives showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Structural and Chemical Studies

  • Crystal Structure Analysis : Studies on compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime revealed insights into molecular conformation, intermolecular interactions, and thermal properties, contributing to the understanding of molecular behavior in different conditions (Karthik et al., 2021).

Miscellaneous Applications

  • Nonradical Oxidation Processes : Research involving benzoquinone and Piperidin-4-YL-quinolin-3-YL-methanone derivatives highlighted novel nonradical oxidation processes, emphasizing the importance of molecular interaction in environmental science (Zhou et al., 2015).

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that “Piperidin-4-YL-quinolin-3-YL-methanone” and other piperidine derivatives have potential for future drug discovery and development .

properties

IUPAC Name

piperidin-4-yl(quinolin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13/h1-4,9-11,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASMSMZLIAYPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680063
Record name (Piperidin-4-yl)(quinolin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-YL-quinolin-3-YL-methanone

CAS RN

1073944-16-7
Record name (Piperidin-4-yl)(quinolin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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